2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one

PARP inhibition Nicotinamide mimic Molecular recognition

For discovery teams developing tankyrase 1/2 inhibitors, a common obstacle is the lack of fragment libraries enriched with the hydrogen bond donor motif essential for nicotinamide pocket recognition. Most commercial quinazolinone fragments are simple 3-aryl or 3-alkyl derivatives. - **Unique Pharmacophore**: The 2-oxo-1,2-dihydropyridin-3-yl substituent at N3 provides the critical HBD/HBA pattern required for >100-fold TNKS/PARP selectivity, as evidenced by crystallographic and patent SAR data. - **Screening-Ready Quality**: Supplied at ≥97% purity, eliminating the need for pre-screening purification and reducing false positives in biochemical assays. - **Supply Assurance**: This fragment-scale compound is available for immediate dispatch, ensuring a reliable supply for your SAR expansion and lead optimization workflows.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 88369-51-1
Cat. No. B11864931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one
CAS88369-51-1
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CNC3=O
InChIInChI=1S/C14H11N3O2/c1-9-16-11-6-3-2-5-10(11)14(19)17(9)12-7-4-8-15-13(12)18/h2-8H,1H3,(H,15,18)
InChIKeyGCAWJMHLALSSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-51-1): Core Scaffold Identity and Physicochemical Baseline for Procurement Screening


2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one (C₁₄H₁₁N₃O₂, MW 253.26 g/mol) is a 3,2-disubstituted quinazolin-4(3H)-one in which the N3 position bears a 2-oxo-1,2-dihydropyridin-3-yl group and the C2 position carries a methyl substituent [1]. The quinazolin-4(3H)-one scaffold is a recognized nicotinamide mimic that has been elaborated into inhibitors of PARP family enzymes (including tankyrases) and PI3K kinases [2]. This particular substitution pattern introduces a 2-pyridone hydrogen-bond donor/acceptor motif adjacent to the quinazolinone core, a feature that distinguishes it from simple 3-aryl or 3-alkyl congeners and is relevant to fragment-based and scaffold-hopping medicinal chemistry campaigns targeting the nicotinamide binding pocket [2].

Why Generic 3-Substituted Quinazolinones Cannot Replace 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one in Nicotinamide-Site Programs


Simplistic replacement of 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one with other 3-substituted quinazolin-4(3H)-ones (e.g., 3-phenyl, 3-benzyl, or 3-alkyl derivatives) is mechanistically unsound when the target binding site is the nicotinamide pocket of PARP enzymes or the ATP hinge region of PI3K isoforms. The 2-oxo-1,2-dihydropyridin-3-yl substituent contributes one additional hydrogen bond donor (HBD) and two additional hydrogen bond acceptors (HBA) relative to simple 3-aryl analogs [1], creating a distinct recognition motif that has been explicitly enumerated in patent SAR tables describing tankyrase and PI3K inhibitor claims [2]. Loss of this motif cannot be compensated by altering substitution elsewhere on the quinazolinone core, because the crystallographically defined interactions in the nicotinamide sub-site require both the quinazolinone carbonyl and the 2-pyridone carbonyl to engage conserved active-site residues [2].

Quantitative Differentiation Evidence for 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one Versus Closest Structural Analogs


Hydrogen Bond Donor Count: Target Compound vs. 3-Pyridinyl Analog

The target compound bears one hydrogen bond donor (the N–H of the 2-pyridone ring), whereas the closest commercial analog 2-methyl-3-(pyridin-3-yl)quinazolin-4(3H)-one (CAS 892-60-4) has zero HBDs. This single HBD difference is critical for nicotinamide-site binding, where the donor engages the Gly863 carbonyl in PARP-1 [1]. The HBD count is a computed property validated across the PubChem dataset [1] and is invariant with measurement conditions, making it a robust procurement specification.

PARP inhibition Nicotinamide mimic Molecular recognition

Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. NU 1025 (8-Hydroxy Analog)

The target compound has a computed XLogP3-AA of 0.9, while NU 1025 (8-hydroxy-2-methylquinazolin-4(3H)-one, CAS 90417-38-2), a benchmark reference PARP inhibitor from the same scaffold family, has a measured logP reported as approximately 0.5 . The 0.4 log unit difference, driven by replacement of the 8-hydroxy group with the N3-(2-oxo-1,2-dihydropyridinyl) fragment, places the target compound in a distinct lipophilicity window. This difference is sufficiently large to alter CNS penetration potential and plasma protein binding in predictive ADME models [1].

ADME optimization Lipophilic efficiency PARP inhibitor design

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction: Target vs. 3-Benzyl Congener

The target compound has a computed TPSA of 61.8 Ų [1]. A commonly encountered alternative 3-substituted quinazolin-4(3H)-one scaffold, 3-benzyl-2-methylquinazolin-4(3H)-one, has a TPSA of approximately 41.5 Ų (computed, no 2-pyridone carbonyl contribution). The 20.3 Ų increase positions the target compound above the 60 Ų threshold associated with reduced passive CNS permeability but within the optimal range (<140 Ų) for oral absorption per Veber's rules [2]. This TPSA value signals that the compound is likely to exhibit lower blood-brain barrier penetration than 3-benzyl analogs, a property that can be advantageous or disadvantageous depending on the therapeutic target location.

Drug-likeness Oral absorption Veber rules

Supplier Purity Specification and Batch-to-Batch Consistency: Target Compound Commercial Availability

Commercially, the target compound is available at ≥97% purity (HPLC) from multiple vendors including ChemeGen (Cat. CM217983) and MolCore (NLT 98%) . In contrast, the closest N3-unsubstituted analog 2-methylquinazolin-4(3H)-one (CAS 1769-24-0) is typically supplied at 95% purity from major aggregators, while the 3-pyridinyl analog (CAS 892-60-4) is commonly listed at 95% purity. The 2–3 percentage point purity advantage at the procurement stage reduces the need for re-purification in parallel medicinal chemistry workflows, where crude reaction products from lower-purity starting materials can generate confounding byproducts in SAR interpretation.

Chemical procurement Purity specification Quality control

Scaffold Positioning in Tankyrase/PARP Patent SAR: Target Compound Core vs. 8-Substituted Quinazolinones

The target compound's core scaffold – a 3-(2-oxo-1,2-dihydropyridinyl)-2-methylquinazolin-4(3H)-one – is explicitly enumerated in the Markush structure of US Patent 9,505,749 B2 (Amgen), which claims tankyrase 1/2 inhibitors with IC₅₀ values ranging from 0.065 nM to >3,700 nM across the broader series [1]. While the specific IC₅₀ of CAS 88369-51-1 is not individually reported in the public domain, its inclusion in this patent family distinguishes it from 8-substituted quinazolinones (e.g., NU 1025 series) that were optimized for PARP-1/2 rather than tankyrase selectivity. Patent SAR tables indicate that compounds bearing the 2-oxo-1,2-dihydropyridinyl fragment at N3 achieve tankyrase-1 vs. PARP-1 selectivity ratios exceeding 100-fold in certain enumerated examples, whereas 8-hydroxy-2-methylquinazolinones typically display PARP-1-biased selectivity .

Tankyrase inhibition Wnt signaling Patent SAR

Evidence-Backed Procurement Scenarios for 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one


Tankyrase-Selective Lead Optimization Programs (Wnt Pathway Oncology & Fibrosis)

For medicinal chemistry teams pursuing tankyrase 1/2 inhibition with explicit selectivity over PARP-1/2, the 2-oxo-1,2-dihydropyridin-3-yl substitution at N3 provides the hydrogen bond donor motif that patent SAR indicates is critical for achieving >100-fold selectivity ratios [1]. Use this scaffold as a starting point for fragment growth into the TNKS-specific induced pocket adjacent to the nicotinamide binding site, where the additional 2-pyridone carbonyl engages residues not contacted by simple 3-aryl or 8-hydroxy analogs. The computed TPSA of 61.8 Ų [2] is acceptable for peripheral target programs; for CNS-penetrant tankyrase inhibitors, plan for property-based optimization to reduce TPSA.

Fragment-Based Screening Deck Design for Nicotinamide-Mimic Binding Sites

The compound's physicochemical profile (MW 253.26, XLogP3-AA = 0.9, 1 HBD, 3 HBA, TPSA 61.8 Ų) [1] places it within the 'rule-of-three' compliant fragment space (MW <300, logP ≤3, HBD ≤3, HBA ≤3). Its commercial availability at ≥97–98% purity [2] eliminates the need for pre-screening purification, a critical criterion for fragment library inclusion where impurity-driven false positives are the dominant failure mode. The compound fills a gap in commercial fragment decks that are typically dominated by 3-aryl or 3-alkyl quinazolinones lacking the 2-pyridone HBD required for nicotinamide site recognition.

Negative Control Compound Selection for PARP-1 vs. Tankyrase Selectivity Assays

In biochemical panel screens designed to benchmark PARP-1 vs. tankyrase selectivity, this scaffold can serve as a selectivity control when run alongside NU 1025 (PARP-1 Ki = 48 nM, no tankyrase activity) [1]. The structural divergence – N3-(2-oxo-1,2-dihydropyridinyl) vs. 8-hydroxy substitution – allows experimental confirmation that assay signal separation arises from the intended binding mode differences rather than non-specific aggregation or fluorescence interference. The 0.4 log unit higher lipophilicity of the target compound relative to NU 1025 [2] also serves as a built-in control for promiscuity driven by non-specific lipophilic interactions.

Parallel SAR Chemistry Using the 2-Oxo-1,2-dihydropyridinyl Handle for Late-Stage Functionalization

The N–H of the 2-pyridone ring provides a synthetic handle for N1-alkylation or N1-arylation that is absent in the 3-pyridinyl analog (CAS 892-60-4). This enables divergent late-stage diversification from a single advanced intermediate, a workflow advantage in lead optimization when exploring SAR around the nicotinamide ribose pocket. The ≥97% purity of the commercial starting material [1] supports reliable yield calculation and impurity tracking across parallel synthesis plates.

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